REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.Cl.C1([CH:18]2[CH2:23][O:22][CH2:21][CH2:20][NH:19]2)C=CC=CC=1.[CH:24]1[CH:25]=[CH:26][C:27]2N(O)N=N[C:28]=2[CH:29]=1.CCN(C(C)C)C(C)C>CN(C=O)C.O.C(Cl)CCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:19]2[CH2:20][CH2:21][O:22][CH:23]([C:28]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:29]=3)[CH2:18]2)=[O:8])=[CH:9][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
4.966 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C1NCCOC1
|
Name
|
|
Quantity
|
3.696 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
4.766 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.245 g
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1N HCl, aqueous saturated sodium bicarbonate solution and brine
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to afford product
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)N1CC(OCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |